2-(4-Formylphenyl)-6-(hydroxymethyl)pyridine
Overview
Description
2-(4-Formylphenyl)-6-(hydroxymethyl)pyridine is an organic compound that features a pyridine ring substituted with a formyl group at the 4-position and a hydroxymethyl group at the 6-position
Scientific Research Applications
2-(4-Formylphenyl)-6-(hydroxymethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: It is utilized in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
Target of Action
It’s known that similar compounds are often used as building blocks in organic synthesis .
Mode of Action
Related compounds have been used in catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .
Biochemical Pathways
Similar compounds have been involved in the formal anti-markovnikov alkene hydromethylation .
Result of Action
Related compounds have been used in the formal total synthesis of δ- ( r )-coniceine and indolizidine 209b .
Action Environment
Similar compounds have been used in various natural water systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Formylphenyl)-6-(hydroxymethyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 4-formylbenzaldehyde with 2,6-dihydroxymethylpyridine under acidic or basic conditions. The reaction typically proceeds through a condensation mechanism, followed by cyclization to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids or bases may be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Formylphenyl)-6-(hydroxymethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 2-(4-Formylphenyl)-6-carboxypyridine.
Reduction: 2-(4-Hydroxymethylphenyl)-6-(hydroxymethyl)pyridine.
Substitution: 2-(4-Formylphenyl)-6-(nitropyridine).
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Formylphenyl)pyridine
- 2-(4-Hydroxymethylphenyl)pyridine
- 2-(4-Formylphenyl)-6-methylpyridine
Uniqueness
2-(4-Formylphenyl)-6-(hydroxymethyl)pyridine is unique due to the presence of both formyl and hydroxymethyl groups on the pyridine ring. This dual functionality allows for diverse chemical reactivity and potential applications in various fields. The combination of these functional groups enhances its versatility compared to similar compounds that lack one of these groups.
Properties
IUPAC Name |
4-[6-(hydroxymethyl)pyridin-2-yl]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-8-10-4-6-11(7-5-10)13-3-1-2-12(9-16)14-13/h1-8,16H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHVETZHBRUIJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CC=C(C=C2)C=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395474 | |
Record name | 2-(4-Formylphenyl)-6-(hydroxymethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618092-18-5 | |
Record name | 2-(4-Formylphenyl)-6-(hydroxymethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-Formylphenyl)-6-(hydroxymethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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